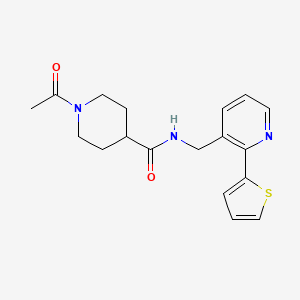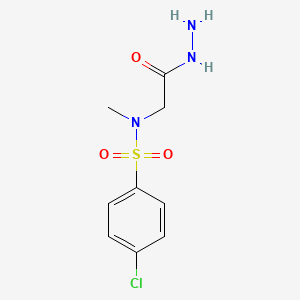![molecular formula C19H17N3O4S B2359290 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034414-22-5](/img/structure/B2359290.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Syntheses and Electrochromic Properties
A study conducted by Aydın and Kaya (2013) explored the synthesis of compounds including thiophene and their electrochromic properties. These compounds were coated onto an indium tin oxide surface and their spectroelectrochemical and electrochromic properties were investigated. This research provides insights into the potential application of such compounds in electrochromic devices (Aydın & Kaya, 2013).
Polymer Synthesis and Properties
Pandule et al. (2014) synthesized conducting polymers based on pyrrole derivatives, which included the structural components of thiophene. The study examined their UV–visible absorption bands and electrical conductivity, indicating their potential use in electronic applications (Pandule et al., 2014).
Anticancer Activity
Haridevamuthu et al. (2023) investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. The study revealed the potential of these compounds in inducing apoptosis and cell cycle arrest in laryngeal cancer cells, suggesting their application in cancer therapy (Haridevamuthu et al., 2023).
In Silico Drug-likeness and Antimicrobial Activity
Pandya et al. (2019) synthesized and characterized a library of compounds related to 1H-pyrrole-3-carboxylic acids. The compounds were evaluated for their in silico ADME prediction properties and in vitro antimicrobial activities, demonstrating their potential as antimicrobial agents (Pandya et al., 2019).
Optical and Electronic Properties
A study by Sun and Jin (2017) on derivatives of 1,3,4-oxadiazole)benzene, including thiophene, investigated their optical, electronic, and charge transport properties. The findings suggest these derivatives are promising candidates for OLEDs and other electronic applications (Sun & Jin, 2017).
Synthesis of Pyrroles and BODIPY Fluorophores
Schmidt et al. (2009) synthesized 2-(benzo[b]thiophene-3-yl)pyrroles and a new BODIPY fluorophore. The synthesized pyrroles exhibited promising optical properties, and the BODIPY fluorophore showed intense fluorescence emission, indicating their potential in the development of new fluorophores and optical materials (Schmidt et al., 2009).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-17(8-12-1-2-15-16(7-12)25-11-24-15)22-5-3-13(9-22)18-20-19(26-21-18)14-4-6-27-10-14/h1-2,4,6-7,10,13H,3,5,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYCKWLTZPFQNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)


![1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2359217.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)




![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)

